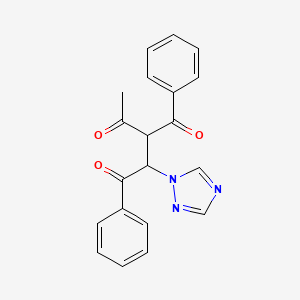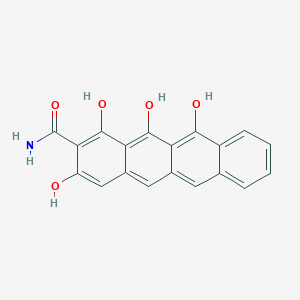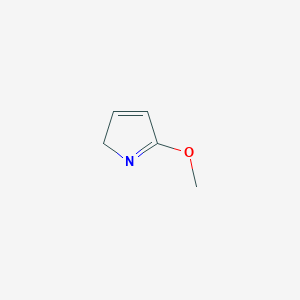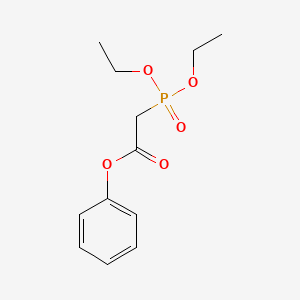![molecular formula C18H22O2 B14128360 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol CAS No. 4276-69-1](/img/structure/B14128360.png)
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is an organic compound known for its unique structure and properties. It is a phenolic compound with multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol typically involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated or nitrated derivatives of the original compound
Aplicaciones Científicas De Investigación
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and function. Pathways involved include oxidative stress response and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Known for its use in polymer production.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Used in the synthesis of high-performance plastics.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure but different functional groups
Uniqueness
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
4276-69-1 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-10-6-11(2)18(20)14(5)16(10)9-15-7-12(3)17(19)13(4)8-15/h6-8,19-20H,9H2,1-5H3 |
Clave InChI |
QQMZOWIFAXAOQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)C)O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


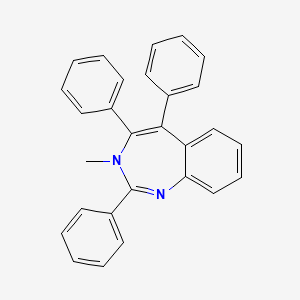
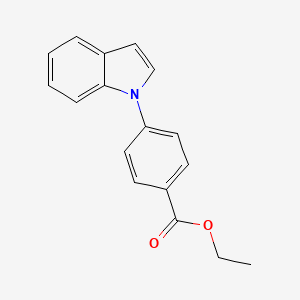
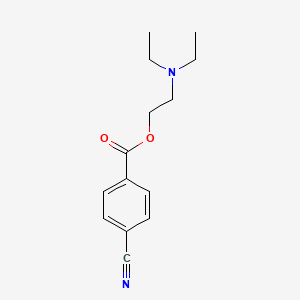
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)



